- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditionsScientific Reports, 2020, 10(1),,
Cas no 93-02-7 (2,5-Dimethoxybenzaldehyde)
Il 2,5-Dimetossibenzaldeide è un composto aromatico utilizzato come intermedio chiave nella sintesi organica, in particolare per la produzione di farmaci, coloranti e fragranze. La sua struttura chimica, caratterizzata da due gruppi metossilici in posizione 2 e 5 sull'anello benzenico, conferisce reattività selettiva, rendendolo utile in reazioni di condensazione e come precursore per derivati più complessi. Grazie alla sua purezza e stabilità, è particolarmente apprezzato in ambito farmaceutico per la sintesi di principi attivi. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in laboratorio.

2,5-Dimethoxybenzaldehyde structure
Nome del prodotto:2,5-Dimethoxybenzaldehyde
2,5-Dimethoxybenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Dimethoxybenzaldehyde
- 2,5-Dimethylbenzaldehyde
- 2,5-(MeO)2PhCHO
- 2,5-dimethoxy-benzaldehyde
- 2,5-dimethoxybenzenecarbaldehyde
- 2,5-dimethoxycarboxaldehyde
- Benzaldehyde,2,5-dimethoxy
- EINECS 202-211-5
- gentisic aldehyde dimethyl ether
- Benzaldehyde, 2,5-dimethoxy-
- 2,5-Dimethoxy benzaldehyde
- W49S1PPL78
- AFUKNJHPZAVHGQ-UHFFFAOYSA-N
- NSC6315
- PubChem2176
- GENTISIC ALDEHYDE
- 2,5-dimethoxybenzaldehyd
- 2,5-dimethoxybenzaldehye
- 2.5-dimethoxybenzaldehyde
- 2,5 -dimethoxybenzaldehyde
- DSSTox_CID_31193
- DSSTox_GSID_52620
- KSC490M2R
- 2,5-Dimethoxybenzaldehyde,97%
- 2,5-Dimethoxybenzald
- 5-DiMethoxy benzaldehyde
- 2,5-DiMethoxybenzaldehyde, 97% 25GR
- NSC 6315
- 93-02--7
- 2,5-Dimethoxybenzaldehyde Vetec(TM) reagent grade, 98%
- 2,5-Dimethoxybenzaldehyde (ACI)
- BBL023745
- CAS-93-02-7
- STK301598
- UNII-W49S1PPL78
- DIMETHOXYBENZALDEHYDE, 2,5-
- AI3-19307
- BRN 0509301
- BCP05725
- NS00039516
- Benzaldehyde, 2,5dimethoxy
- Q4596796
- YSWG665
- DTXSID5052620
- 2-Hydroxy-5-methoxybenzaldehyde, methyl ether
- 2,5-Dimethoxybenzaldehyde, 99%
- AKOS000118971
- 93-02-7
- SY003540
- DB-020095
- CHEMBL3560070
- MFCD00003314
- F2190-0615
- NCGC00357176-01
- D1111
- CS-W007635
- NSC-6315
- SCHEMBL172939
- 2,5-Dimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%
- AC-8438
- Tox21_303938
- DTXCID9031193
- PS-6288
- W-100261
- CHEBI:183284
-
- MDL: MFCD00003314
- Inchi: 1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3
- Chiave InChI: AFUKNJHPZAVHGQ-UHFFFAOYSA-N
- Sorrisi: O=CC1C(OC)=CC=C(OC)C=1
- BRN: 0509301
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.5
- Carica superficiale: 0
- XLogP3: 1.5
Proprietà sperimentali
- Colore/forma: Polvere cristallina giallastra
- Densità: 1.1708 (rough estimate)
- Punto di fusione: 46-48 °C (lit.)
- Punto di ebollizione: 146 °C/10 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.5260 (estimate)
- Solubilità: 795mg/l
- Coefficiente di ripartizione dell'acqua: Soluble in chloroform and methanol. Slightly soluble in water.
- PSA: 35.53000
- LogP: 1.51630
- Sensibilità: Air Sensitive
- Solubilità: Solubile in etanolo, etere e altri solventi organici.
2,5-Dimethoxybenzaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H315,H319,H334,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338,P342+P311
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38-43
- Istruzioni di sicurezza: S26; S36/37/39; S24/25; S36
- RTECS:CU5740500
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38; R43
2,5-Dimethoxybenzaldehyde Dati doganali
- CODICE SA:2942000000
- Dati doganali:
Codice doganale cinese:
2912499000Panoramica:
291249 9000. altri eteri di aldeide Aldeidi, fenoli e aldeide contenenti altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide
Riassunto:
291249 9000. altri aldeideeteri, aldeidefenoli e aldeide aventi altra funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
2,5-Dimethoxybenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046904-10g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 98% | 10g |
¥46 | 2023-04-12 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004183-500g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 98% | 500g |
¥1536 | 2024-05-20 | |
Life Chemicals | F2190-0615-2.5g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Life Chemicals | F2190-0615-1g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
Life Chemicals | F2190-0615-5g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111319-100g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 98% | 100g |
¥363.90 | 2023-09-03 | |
eNovation Chemicals LLC | K45481-100g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 97% | 100g |
$100 | 2024-06-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1111-250g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 97.0%(GC) | 250g |
¥2500.0 | 2022-06-10 | |
TRC | D460855-1g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 1g |
$ 55.00 | 2022-06-05 | ||
TRC | D460855-10g |
2,5-Dimethoxybenzaldehyde |
93-02-7 | 10g |
$80.00 | 2023-05-18 |
2,5-Dimethoxybenzaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium , Aluminum hydroxide oxide ; 3 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Titanium tetrafluoride Solvents: Water ; 5 h, 60 °C
Riferimento
- Mild and chemoselective synthesis and deprotection of geminal diacetates catalyzed by titanium(IV) halidesSynthesis, 2010, (16), 2713-2720,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
Riferimento
- An efficient and selective method for conversion of oximes and semicarbazones to the corresponding carbonyl compounds under solvent-free conditionsSynthetic Communications, 2001, 31(8), 1187-1194,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ; 5 min, rt
Riferimento
- 2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compoundsMonatshefte fuer Chemie, 2004, 135(10), 1243-1249,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Bismuth trichloride Solvents: Chloroform
Riferimento
- Bismuth(III) chloride; an efficient and selective catalyst for deprotection of 1,1-diacetatesSynthetic Communications, 1999, 29(16), 2741-2746,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Toluene , Water ; 24 h, 25 °C
Riferimento
- Preparation of aldehydes or ketones by photochemical dehydrogenation of primary or secondary alcohols using rhodium-doped strontium titanium oxide having ruthenium supported thereon, Japan, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: 1,2-Benziodoxole, 1,1,1,3-tetrahydro-3-oxo-1,1,1-tris(1-oxobutoxy)- Solvents: Butyric anhydride ; 0.3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt
Riferimento
- Selective oxidation process for alcohols with enhanced safety by using 1,1,1-trialkanoyl periodinane derivatives in anhydride solutions, United States, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Phosphoric acid Catalysts: Rhodium , Ruthenium , Strontium titanium oxide (SrTiO3) Solvents: Toluene , Water ; 24 h, pH 3.4, 25 °C
Riferimento
- Redox-Selective Generation of Aldehydes and H2 from Alcohols under Visible LightChemistry - A European Journal, 2013, 19(29), 9452-9456,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: BINOL , Cupric nitrate , Aluminum nitrate ; 16 h, rt
Riferimento
- Reusable Copper-Aluminum Hydrotalcite/rac-BINOL System for Room Temperature Selective Aerobic Oxidation of AlcoholsAdvanced Synthesis & Catalysis, 2009, 351(16), 2633-2637,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Carbon , Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ; 2 h, 80 °C
Riferimento
- Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen AtmosphereScientific Reports, 2020, 10(1),,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Silica , Nitrate (H(NO3)21-), nitrosyl, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane… Solvents: Dichloromethane ; 5 min, rt
Riferimento
- Deprotection of 1,1-diacetates with [NO+·crown·H(NO3)2-]Synthetic Communications, 2002, 32(18), 2803-2808,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Stannous chloride Solvents: Acetonitrile
Riferimento
- Efficient and selective deprotection of aryl aldehyde diacetates catalyzed by tin(II) chloride dihydrateIndian Journal of Chemistry, 1999, (10), 1223-1225,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3-pyridinecarboxylic … Solvents: Acetonitrile
Riferimento
- 3-carboxypyridinium chlorochromate (CPCC). A mild, efficient, and inexpensive reagent for oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers under non-aqueous conditionsSynthesis, 1997, (7), 756-758,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 45 min, 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcoholsRSC Advances, 2014, 4(76), 40561-40568,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride
1.2 Solvents: Carbon tetrachloride
1.2 Solvents: Carbon tetrachloride
Riferimento
- An efficient and selective oxidation of benzylic alcohols to the corresponding carbonyl compounds under solvent-free conditionsChemistry Letters, 2000, (2), 120-121,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) , Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 48 h, 60 °C
Riferimento
- Method for preparing benzaldehyde or phenone compound by oxidation of benzyl alcohol in ionic liquid, Korea, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Methanol , Dichloromethane ; 1 h, rt
Riferimento
- Anodic Oxidation on a Boron-Doped Diamond Electrode Mediated by Methoxy RadicalsAngewandte Chemie, 2012, 51(22), 5443-5446,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Platinum Solvents: Toluene ; 3 h, 80 °C
Riferimento
- Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen AtmosphereScientific Reports, 2020, 10(1),,
2,5-Dimethoxybenzaldehyde Raw materials
- 1,4-Dimethoxybenzene
- 2,5-Dimethoxybenzyl Alcohol
- Hydrazinecarboxamide, 2-[(2,5-dimethoxyphenyl)methylene]-
- 1-Octanol
- Methanediol, (2,5-dimethoxyphenyl)-, diacetate
- 1,1-Dichlorodimethyl ether
- 2H-Pyran, 2-[(2,5-dimethoxyphenyl)methoxy]tetrahydro-
2,5-Dimethoxybenzaldehyde Preparation Products
2,5-Dimethoxybenzaldehyde Fornitori
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Membro d'oro
(CAS:93-02-7)
MR./MRS.:WANG JING LI
Telefono:13156898909
Email:hope2084@163.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-02-7)2,5-Dimethoxybenzaldehyde
Numero d'ordine:2307006
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:04
Prezzo ($):discuss personally
2,5-Dimethoxybenzaldehyde Letteratura correlata
-
Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215
-
Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390
-
Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686
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4. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111
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5. CCCLX.—The condensation of phenols with chloralFrederick Daniel Chattaway J. Chem. Soc. 1926 129 2720
93-02-7 (2,5-Dimethoxybenzaldehyde) Prodotti correlati
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- 32723-67-4(4-Methoxy-3-methylbenzaldehyde)
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Minglong (Xianning) Medicine Co., Ltd.
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